Calcium pimelate

Descripción general

Descripción

Calcium pimelate is a calcium salt of pimelic acid, a seven-carbon dicarboxylic acid. It is known for its role as a nucleating agent, particularly in the polymer industry. The compound is often used to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium pimelate can be synthesized through various methods, including:

Meta-decomposition Reaction: This involves the decomposition of pimelic acid in the presence of calcium hydroxide.

Neutralization Reaction: Pimelic acid is neutralized with calcium hydroxide to form this compound.

Physical Compounding: Pimelic acid is compounded with calcium stearate.

Industrial Production Methods: In industrial settings, this compound is often produced by neutralizing pimelic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium, followed by filtration and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Calcium pimelate primarily undergoes nucleation reactions, where it acts as a nucleating agent to promote the formation of specific crystalline phases in polymers.

Common Reagents and Conditions:

Reagents: Pimelic acid, calcium hydroxide, calcium stearate.

Conditions: Reactions are typically carried out at elevated temperatures to ensure complete reaction and formation of the desired product

Major Products:

Aplicaciones Científicas De Investigación

Calcium pimelate has a wide range of applications in scientific research:

Polymer Industry: Used as a nucleating agent to improve the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene

Nanocomposites: Incorporated into nanocomposites to enhance their thermal degradation resistance and mechanical properties.

Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Mecanismo De Acción

Calcium pimelate exerts its effects primarily through nucleation. It promotes the formation of specific crystalline phases in polymers, such as the β-phase in isotactic polypropylene. This is achieved by providing nucleation sites that facilitate the orderly arrangement of polymer chains, leading to improved mechanical properties and thermal stability .

Comparación Con Compuestos Similares

- Calcium suberate

- Calcium phthalate

- Calcium terephthalate

Comparison: While all these compounds act as nucleating agents, calcium pimelate is particularly effective in promoting the formation of β-crystals in isotactic polypropylene. This makes it unique in enhancing the mechanical properties and thermal stability of the polymer .

This compound stands out due to its ability to induce a high fraction of β-crystals, which significantly improves the impact strength and heat resistance of the polymer .

Actividad Biológica

Calcium pimelate, a calcium salt of pimelic acid, has garnered attention in various fields of research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different materials, and potential applications in biomedicine and materials science.

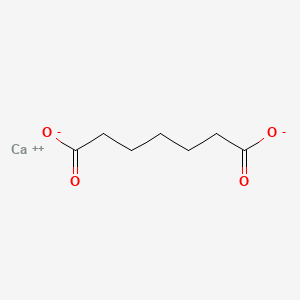

Chemical Structure and Synthesis

This compound is synthesized through the neutralization of pimelic acid with calcium hydroxide. The reaction can be summarized as follows:

This process yields a white precipitate of this compound, which can be purified by filtration and drying under vacuum conditions .

Biological Activity Overview

This compound exhibits several biological activities that are significant for its application in various domains:

- Biocompatibility : Studies indicate that this compound is biocompatible, making it suitable for biomedical applications, particularly in drug delivery systems and as a component in biodegradable materials .

- Nucleating Agent : It serves as an effective β-nucleator for isotactic polypropylene (iPP), enhancing the thermal and mechanical properties of the material. This property is crucial for developing high-performance polymers used in various industrial applications .

- Photocatalytic Properties : When supported on titanium dioxide (TiO₂) nanoparticles, this compound enhances the photocatalytic degradation of polypropylene composites, indicating its potential use in environmental applications .

The biological activity of this compound can be attributed to several mechanisms:

- Thermal Stability Enhancement : this compound improves the thermal stability of polymers like high-density polyethylene (HDPE) by increasing the activation energy required for thermal degradation. This characteristic is essential for applications where material durability is critical .

- Microbial Interactions : Research into metal-organic frameworks (MOFs) containing this compound suggests that its degradation rate in biological fluids is influenced by its hydrophobic nature, which may affect microbial interactions and biocompatibility .

- Crystallization Behavior : The incorporation of this compound into polymer matrices alters the crystallization behavior, resulting in improved mechanical properties such as tensile strength and heat deflection temperature .

1. This compound as a Nucleator

A study investigated the role of this compound as a nucleator in isotactic polypropylene. The findings revealed that even small amounts (< 0.1 wt.%) significantly increased the β-crystal fraction, enhancing the material's heat deflection temperature by 11 to 14 °C. This effect was attributed to the nucleating action of this compound during melt processing .

2. Photocatalytic Degradation

In another study, this compound supported on TiO₂ nanoparticles was tested for its ability to enhance the photocatalytic degradation of polypropylene composites. The results showed that this composite exhibited significantly faster degradation rates compared to pure polypropylene, demonstrating the potential environmental benefits of using this compound in waste management applications .

Comparative Data Table

| Property | This compound | Isotactic Polypropylene (iPP) | High-Density Polyethylene (HDPE) |

|---|---|---|---|

| Biocompatibility | Yes | Moderate | Moderate |

| Nucleation Efficiency | High | Yes | No |

| Thermal Stability | Enhanced | Moderate | High |

| Photocatalytic Activity | Yes | Limited | No |

Propiedades

IUPAC Name |

calcium;heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYJXNNLQOTDLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173088 | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-79-9 | |

| Record name | Calcium pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM PIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.